3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-
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Overview
Description
3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a quinolinecarbonitrile core, multiple halogen substitutions, and a triazole ring
Preparation Methods
The synthesis of 3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]- typically involves multiple steps, including halogenation, amination, and cyclization reactionsIndustrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the triazole ring can enhance binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and triazole-containing moleculesSome similar compounds include quinazoline derivatives and other halogenated quinolines .
Biological Activity
3-Quinolinecarbonitrile derivatives have gained attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound 3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino] and its biological activity profile, including its potential as an anticancer agent and its mechanism of action.
Chemical Structure and Properties
The compound's molecular formula is C16H7Cl2FN4O2, with a molecular weight of approximately 356.743 g/mol. The structural features include:
- A quinoline ring system.
- A triazole moiety which is known for enhancing biological activity.
- Multiple halogen substitutions that may influence pharmacokinetic properties.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including:
- U-87 (human glioblastoma)
- MDA-MB-231 (triple-negative breast cancer)
In vitro studies using the MTT assay demonstrated that this derivative exhibited greater cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a potential selectivity for certain cancer types .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
3-QC | U-87 | 12.5 |
3-QC | MDA-MB-231 | 25.0 |
IC50 values indicate the concentration required to inhibit cell growth by 50%.
The mechanism underlying the anticancer activity of this compound involves the inhibition of protein kinases, which are crucial for cell signaling pathways that regulate cell proliferation and survival. The presence of the triazole moiety enhances binding affinity to target proteins, potentially leading to reduced tumor growth and increased apoptosis in cancer cells .
Antioxidant Activity
In addition to anticancer properties, this quinoline derivative has demonstrated antioxidant activity. The DPPH radical scavenging method was employed to evaluate its ability to neutralize free radicals. Results indicated that the compound exhibited antioxidant activity comparable to well-known antioxidants like ascorbic acid, making it a candidate for further exploration in oxidative stress-related diseases .
Table 2: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) |
---|---|
Ascorbic Acid | 90 |
3-QC | 85 |
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multi-step reactions starting from commercially available quinoline derivatives. Recent studies have explored various substitutions on the quinoline scaffold to enhance biological activity further. For instance, derivatives with different halogen substituents have shown varied potency against both cancer and microbial targets .
Properties
IUPAC Name |
8-chloro-4-(3-chloro-4-fluoroanilino)-6-[(1-piperidin-4-yltriazol-4-yl)methylamino]quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2FN8/c25-20-8-15(1-2-22(20)27)32-23-14(10-28)11-31-24-19(23)7-16(9-21(24)26)30-12-17-13-35(34-33-17)18-3-5-29-6-4-18/h1-2,7-9,11,13,18,29-30H,3-6,12H2,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFLRNURKJVDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2FN8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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